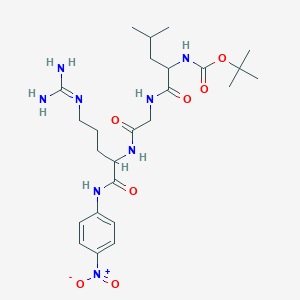

N-T-Boc-leu-gly-arg P-nitroanilide

CAS No.:

Cat. No.: VC16230726

Molecular Formula: C25H40N8O7

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H40N8O7 |

|---|---|

| Molecular Weight | 564.6 g/mol |

| IUPAC Name | tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

| Standard InChI | InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28) |

| Standard InChI Key | XYZOMPCEZFRTOR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Introduction

Structural Characterization and Physicochemical Properties

N-T-Boc-leu-gly-arg P-nitroanilide (CAS 68223-96-1) is a tetrapeptide derivative with the systematic name N-[(1,1-dimethylethoxy)carbonyl]-L-leucylglycyl-N-(4-nitrophenyl)-L-argininamide. Its structure comprises three key components:

-

Boc Protecting Group: The tert-butyloxycarbonyl group shields the N-terminal leucine residue during synthesis, preventing unwanted side reactions .

-

Tripeptide Backbone (Leu-Gly-Arg): This sequence mimics natural protease substrates, enabling selective cleavage by enzymes such as trypsin and clotting factors .

-

p-Nitroanilide Chromophore: The para-nitroaniline group serves as a chromogenic reporter, releasing yellow-colored p-nitroaniline ( nm) upon enzymatic hydrolysis .

Table 1: Physicochemical Properties of N-T-Boc-leu-gly-arg P-nitroanilide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 564.63 g/mol | |

| Density | ||

| Storage Temperature | -20°C | |

| Predicted pKa |

The compound’s density and stability at low temperatures (-20°C) make it suitable for long-term storage, while its solubility in aqueous buffers facilitates its use in enzymatic assays .

Synthesis and Chemical Reactivity

The synthesis of N-T-Boc-leu-gly-arg P-nitroanilide follows solid-phase peptide synthesis (SPPS) principles, with the Boc group serving as a temporary protecting agent. Key steps include:

-

Boc Deprotection: Trifluoroacetic acid (TFA) removes the Boc group from the leucine residue under acidic conditions.

-

Peptide Coupling: Carbodiimide activators facilitate the sequential addition of glycine and arginine residues.

-

pNA Conjugation: The para-nitroanilide group is introduced via amide bond formation at the C-terminal arginine .

The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), yielding >95% purity. The Boc group’s steric bulk minimizes racemization during synthesis, ensuring enantiomeric fidelity .

Biochemical Applications in Endotoxin Detection

N-T-Boc-leu-gly-arg P-nitroanilide is a cornerstone of the Limulus amebocyte lysate (LAL) assay, a gold-standard method for endotoxin detection in pharmaceuticals and medical devices . The mechanism involves:

-

Endotoxin Activation: Bacterial lipopolysaccharides (LPS) activate a cascade of clotting enzymes in LAL.

-

Substrate Cleavage: The activated enzyme hydrolyzes the peptide bond between arginine and p-nitroanilide, releasing free p-nitroaniline.

-

Chromogenic Detection: The release of p-nitroaniline is quantified spectrophotometrically at 405 nm, with absorbance proportional to endotoxin concentration .

Table 2: Performance Metrics of the Chromogenic LAL Assay

| Parameter | Value | Source |

|---|---|---|

| Detection Range | 0.001–10 EU/mL | |

| Assay Time | 15–30 minutes | |

| Sensitivity Enhancement | Diazo-coupling (A₅₄₅ measurement) |

The diazo-coupling modification, which converts p-nitroaniline to a magenta-colored azo dye ( nm), enhances sensitivity and reduces interference from colored samples .

Enzymatic Specificity and Kinetic Studies

Studies demonstrate that N-T-Boc-leu-gly-arg P-nitroanilide is selectively cleaved by serine proteases, particularly those involved in blood coagulation and inflammation. For example:

-

Trypsin: Cleaves at the arginine-p-nitroanilide bond with a of and of .

-

Clotting Enzymes: Exhibit higher affinity () due to structural complementarity with the Leu-Gly-Arg sequence .

Competitive inhibition studies reveal that arginine analogs reduce hydrolysis rates, underscoring the critical role of the guanidinium group in enzyme-substrate interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume